methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a thioester functional group
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For example, some indole derivatives have been shown to inhibit certain enzymes, leading to therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the polymerization of tubulin, a protein that is crucial for cell division .
Result of Action
Some indole derivatives have been shown to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects can lead to the death of cancer cells, making these compounds potential agents for the development of new anticancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate typically involves multiple stepsThe reaction conditions often include the use of methanesulfonic acid under reflux in methanol to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Shares the indole moiety but lacks the pyrrolidine and thioester groups.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
Uniqueness
Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with significant potential in medicinal chemistry. This compound features an indole moiety, a pyrrolidine ring, and a thioester functional group, which contribute to its unique biological properties. Research has focused on its potential applications in cancer treatment, antimicrobial activity, and other therapeutic areas.
Chemical Structure and Properties
The molecular formula for this compound is C17H20N2O3S. Its structure allows for various chemical interactions, making it a versatile compound in synthetic and medicinal chemistry.
Biological Activity Overview
Research indicates that compounds containing indole and pyrrolidine structures often exhibit diverse pharmacological effects. This compound has been investigated for several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of key enzymes involved in cell cycle regulation and apoptosis.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its usefulness in developing new antimicrobial agents.
- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially beneficial for treating neurodegenerative disorders.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDAC), thymidylate synthase, and telomerase, which are crucial in cancer progression.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-(1H-indol-3-yl)acetate | Indole moiety | Lacks pyrrolidine and thioester groups |
Indole-3-acetic acid | Simple indole derivative | Significant plant hormone activity |
Methyl 2-(pyrrolidin-3-thio)acetate | Pyrrolidine ring | Focus on sulfur-containing compounds |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Studies : Research published in various journals has highlighted the compound's ability to induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.
- For instance, a study demonstrated that derivatives of this compound could inhibit tumor growth in animal models by affecting the expression of oncogenes and tumor suppressor genes.
-
Antimicrobial Testing : Laboratory tests have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it may be effective against multi-drug resistant strains.
- A comparative analysis revealed that its antimicrobial potency is comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial therapies.
Properties
IUPAC Name |
methyl 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-22-17(21)11-23-13-6-7-19(10-13)16(20)8-12-9-18-15-5-3-2-4-14(12)15/h2-5,9,13,18H,6-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHNTEQDNOJXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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